molecular formula C10H21NO2S B1470454 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine CAS No. 1702088-71-8

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

Cat. No.: B1470454
CAS No.: 1702088-71-8
M. Wt: 219.35 g/mol
InChI Key: NOFDCWHZUZPKIQ-UHFFFAOYSA-N
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Description

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethyl chain.

Preparation Methods

The synthesis of 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Scientific Research Applications

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine is used in various scientific research applications due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: This compound is used as a versatile scaffold in drug discovery and has shown inhibitory activity on human carbonic anhydrase isoenzymes.

    3-chloro-1-aryl pyrrolidine-2,5-diones: These derivatives are evaluated for their potential therapeutic effects and structural diversity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-tert-butylsulfonylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-10(2,3)14(12,13)7-5-9-4-6-11-8-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDCWHZUZPKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
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3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
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3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 5
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 6
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

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